molecular formula C17H13BrO3 B2579103 6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one CAS No. 263364-78-9

6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one

Cat. No. B2579103
CAS RN: 263364-78-9
M. Wt: 345.192
InChI Key: XMECRLXOTKEWPI-UHFFFAOYSA-N
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Description

“6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one” is a compound that belongs to the coumarin family . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems, including “6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The structure of the synthesized compound was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques . The compound crystallizes in a monoclinic crystal system with a space group of P 2 1 / n . The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies of the compound were studied using density functional theory .


Chemical Reactions Analysis

The synthesis of “6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one” involves various chemical reactions. For instance, the synthesis of a similar compound, “(E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4 (1H)-one”, was reported via aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one” include its molecular formula, molecular weight, structure, melting point, boiling point, and density .

Scientific Research Applications

Synthetic Chemistry Applications

6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one serves as a pivotal intermediate in the synthesis of complex molecules. For example, it has been utilized in the development of novel brominated compounds, showcasing its versatility in creating diverse chemical structures. Studies such as those by Xu et al. (2010) and Akbaba et al. (2010) highlight its role in the synthesis of bromophenols and its derivatives, which are crucial in various synthetic routes (Wei-Ming Xu & Hong-Qiang He, 2010; Yusuf Akbaba et al., 2010).

Materials Science

In materials science, the compound has been explored for its potential in creating advanced materials. Jin et al. (2016) discuss the synthesis of a derivative that showed improved photovoltaic performance in polymer solar cells, indicating its utility in enhancing renewable energy technologies (Bo Jin et al., 2016).

Pharmacological Research

Although direct pharmacological applications of 6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one were not found in the provided sources, related compounds have been studied for their biological activities. For instance, bromophenol derivatives from marine algae have been investigated for their antibacterial properties (Xu et al., 2003) and antioxidant activities (Li et al., 2011), suggesting the potential of brominated compounds in therapeutic applications (N. Xu et al., 2003; Ke-kai Li et al., 2011).

Mechanism of Action

Coumarins

are a type of organic compound found in many plants. They have a wide range of biological activities, including anticoagulant, anti-inflammatory, antiviral, antibacterial, antifungal, and anticancer properties . The exact mechanisms of action can vary depending on the specific coumarin compound and its targets.

properties

IUPAC Name

6-bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-10-14-9-12(18)5-8-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMECRLXOTKEWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one

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